molecular formula C6H14OS B159029 6-Mercapto-1-hexanol CAS No. 1633-78-9

6-Mercapto-1-hexanol

Cat. No.: B159029
CAS No.: 1633-78-9
M. Wt: 134.24 g/mol
InChI Key: UGZAJZLUKVKCBM-UHFFFAOYSA-N
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Description

6-Mercapto-1-hexanol, also known as 6-sulfanylhexan-1-ol, is an organic compound with the molecular formula C6H14OS. It is a colorless liquid with a faint odor and is soluble in water. This compound is notable for its dual functional groups: a hydroxyl group (-OH) and a thiol group (-SH), which make it a versatile molecule in various chemical applications .

Biochemical Analysis

Biochemical Properties

6-Mercapto-1-hexanol plays a significant role in biochemical reactions. It stabilizes proteins through the formation of disulfide bonds between cysteine residues, enhancing protein stability . Additionally, this compound can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with proteins. By forming disulfide bonds, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, thereby influencing biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Mercapto-1-hexanol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-1-hexanol undergoes various chemical reactions due to its hydroxyl and thiol groups:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a hydroxyl and thiol group on a six-carbon chain. This combination allows it to form stable self-assembled monolayers and act as a versatile linker molecule in various applications, making it distinct from other similar compounds .

Properties

IUPAC Name

6-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZAJZLUKVKCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339932
Record name 6-Mercapto-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-78-9
Record name 6-Mercapto-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercapto-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Mercapto-1-hexanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Mercapto-1-hexanol interact with gold surfaces?

A1: this compound forms stable, self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur bond. [, ] The thiol group (-SH) of the molecule chemisorbs onto the gold surface, while the alkyl chain points outward, creating a well-ordered monolayer. [, ]

Q2: What are the downstream effects of this compound SAMs on gold surfaces?

A2: this compound SAMs effectively passivate the gold surface, reducing non-specific adsorption of biomolecules and other species. [, ] This property makes them invaluable in the development of biosensors and other surface-sensitive analytical techniques. [, ]

Q3: Can the density of this compound SAMs be controlled?

A3: Yes, the density of this compound SAMs can be controlled by adjusting the concentration of this compound in the deposition solution and the deposition time. [] Co-assembly with other thiolated molecules, such as DNA probes, allows for the creation of mixed SAMs with tunable surface properties. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H14OS, and its molecular weight is 134.25 g/mol. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, ] These techniques provide information about the molecule's structure, functional groups, and its interaction with the gold surface.

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself is not known for its catalytic properties, it plays a crucial role in facilitating electron transfer processes in electrochemical sensors. [, ] The presence of the hydroxyl group (-OH) can influence the electron transfer kinetics at the electrode surface.

Q7: What are the typical applications of this compound in biosensor development?

A7: this compound is frequently used in biosensor development for:

  • Passivation of electrode surfaces: Reducing non-specific adsorption and improving signal-to-noise ratio. [, ]
  • Controlling probe density: Co-assembly with thiolated DNA probes to optimize probe spacing and hybridization efficiency. [, ]
  • Enhancing sensor stability: Improving the stability and shelf-life of biosensors. []

Q8: How is computational chemistry used to study this compound SAMs?

A8: Computational methods like molecular dynamics simulations and density functional theory (DFT) calculations are used to study the structure, stability, and electron transfer properties of this compound SAMs. [, ] These simulations provide valuable insights into the molecular-level interactions within the SAM and its interface with the surrounding environment.

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